3-Methylazetidine-3-carbonitrile Hydrochloride: A Technical Guide for Advanced Chemical Synthesis
3-Methylazetidine-3-carbonitrile Hydrochloride: A Technical Guide for Advanced Chemical Synthesis
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, strained four-membered nitrogen-containing heterocycles, particularly azetidines, have emerged as pivotal building blocks.[1] Their inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance metabolic stability, improve solubility, and provide precise vectoral orientations for interacting with biological targets.[1] 3-Methylazetidine-3-carbonitrile hydrochloride (CAS No. 936850-33-8) is a prime exemplar of a functionalized azetidine synthon, strategically designed for facile elaboration into more complex molecular entities.[2] This guide provides an in-depth examination of its chemical properties, synthetic utility, and safe handling, tailored for researchers and professionals in drug development and organic synthesis.
Physicochemical and Structural Properties
3-Methylazetidine-3-carbonitrile hydrochloride is a white to off-white solid, valued for its stability and handling characteristics as a hydrochloride salt.[2] The presence of the salt form enhances its solubility in polar solvents, a crucial attribute for its application in various reaction media.
| Property | Value | Source(s) |
| CAS Number | 936850-33-8 | [2][3] |
| Molecular Formula | C₅H₉ClN₂ | [2] |
| Molecular Weight | 132.59 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Storage | 2-8°C, under inert gas | [2] |
Molecular Structure and Logic
The structure of 3-Methylazetidine-3-carbonitrile features a quaternary carbon center within the azetidine ring, substituted with both a methyl and a nitrile group. This arrangement is key to its synthetic versatility. The nitrile group serves as a versatile functional handle, capable of transformation into amines, carboxylic acids, amides, or tetrazoles, thus opening avenues to a diverse range of derivatives. The methyl group at the 3-position provides steric influence and can play a role in modulating the binding of derivative compounds to their biological targets.
Caption: Structure of 3-Methylazetidine-3-carbonitrile Hydrochloride.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple. The diastereotopic protons on the azetidine ring carbons (C2 and C4) adjacent to the nitrogen will likely appear as complex multiplets due to geminal and vicinal coupling. The protonated nitrogen may lead to a broadening of adjacent proton signals.
-
Azetidine Ring Protons (CH₂): Expected in the range of 3.5-4.5 ppm. These protons are deshielded due to the adjacent electropositive nitrogen atom of the hydrochloride salt.[4]
-
Methyl Protons (CH₃): A singlet is expected in the range of 1.5-2.0 ppm.
-
Amine Proton (NH₂⁺): A broad singlet is anticipated, with a chemical shift that can vary significantly depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide clear signals for each of the five carbon atoms in the molecule.
-
Nitrile Carbon (C≡N): Expected to appear in the range of 115-125 ppm.[5]
-
Quaternary Carbon (C-3): The carbon bearing the methyl and nitrile groups will likely have a chemical shift in the range of 35-50 ppm.
-
Azetidine Ring Carbons (C-2, C-4): These carbons adjacent to the nitrogen are expected in the 45-60 ppm range.[5]
-
Methyl Carbon (CH₃): The methyl carbon should appear in the upfield region, typically between 15-25 ppm.[6]
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for confirming the presence of key functional groups.
-
Nitrile Stretch (C≡N): A sharp, medium-intensity absorption is expected in the 2240-2260 cm⁻¹ region.[7]
-
N-H Stretch: A broad and strong absorption band is anticipated in the 2400-3200 cm⁻¹ range, characteristic of an amine hydrochloride salt.
-
C-H Stretch: Absorptions for the alkyl C-H bonds will be observed in the 2850-3000 cm⁻¹ range.[7]
Mass Spectrometry
In mass spectrometry, the molecular ion peak for the free base (C₅H₈N₂) would be observed at m/z 96.07. Fragmentation patterns would likely involve the loss of the nitrile group (M-26) or cleavage of the azetidine ring.[8]
Reactivity and Synthetic Applications
The synthetic utility of 3-Methylazetidine-3-carbonitrile hydrochloride is rooted in the reactivity of both the azetidine ring and the nitrile functionality.
Caption: Synthetic pathways for 3-Methylazetidine-3-carbonitrile.
Nitrile Group Chemistry
The nitrile group is a versatile precursor to several important functionalities in drug molecules:
-
Reduction to Amines: The nitrile can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This aminomethyl group is a common feature in many bioactive compounds.
-
Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, providing a handle for amide bond formation or other modifications.
-
Formation of Tetrazoles: The nitrile can undergo [3+2] cycloaddition with sodium azide to form a tetrazole ring, a well-known bioisostere for carboxylic acids in medicinal chemistry.
Azetidine Ring Reactivity
The secondary amine of the azetidine ring is a key site for derivatization:
-
N-Functionalization: The nitrogen can be readily alkylated, acylated, or arylated to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR).
-
Ring Stability: While azetidines are strained, they are generally stable under many synthetic conditions. Ring-opening reactions typically require harsh conditions or specific activation.[9]
Representative Synthesis Protocol
A common and efficient route to 3-Methylazetidine-3-carbonitrile hydrochloride involves the deprotection of its N-Boc protected precursor, tert-butyl 3-cyano-3-methylazetidine-1-carboxylate.
Step 1: Deprotection of tert-butyl 3-cyano-3-methylazetidine-1-carboxylate
-
Reaction Setup: In a suitable reaction vessel, dissolve tert-butyl 3-cyano-3-methylazetidine-1-carboxylate in a solvent such as dioxane or methanol.
-
Acid Addition: Add a solution of hydrochloric acid (e.g., 4M in dioxane or concentrated HCl in methanol) to the reaction mixture at room temperature. The choice of acidic conditions is crucial to efficiently cleave the Boc protecting group without promoting side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by a suitable analytical technique such as TLC or LC-MS until the starting material is fully consumed.
-
Work-up and Isolation: Upon completion, the product often precipitates from the reaction mixture as the hydrochloride salt. The solid can be collected by filtration, washed with a non-polar solvent like diethyl ether or hexane to remove any organic impurities, and dried under vacuum to yield 3-Methylazetidine-3-carbonitrile hydrochloride.
Applications in Drug Discovery
The azetidine motif is present in several FDA-approved drugs, highlighting its importance in modern pharmaceutical development.[1] For instance, drugs like baricitinib and cobimetinib incorporate azetidine rings to enhance their pharmacokinetic profiles and target engagement.[1] 3-Methylazetidine-3-carbonitrile hydrochloride serves as a valuable starting material for the synthesis of novel drug candidates, particularly those targeting the central nervous system (CNS) and kinase inhibitors.[10] Its rigid structure and the versatile nitrile handle make it an ideal scaffold for building libraries of compounds for high-throughput screening and lead optimization.[2]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Methylazetidine-3-carbonitrile hydrochloride.
-
Hazard Classification: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, as well as respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. As recommended, storage at 2-8°C under an inert atmosphere is ideal to maintain its integrity.[2]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
3-Methylazetidine-3-carbonitrile hydrochloride is a high-value building block for the synthesis of complex, biologically active molecules. Its unique structural features, combining the conformational constraint of the azetidine ring with the synthetic versatility of the nitrile group, make it a powerful tool for medicinal chemists and drug development professionals. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for unlocking its full potential in the creation of next-generation therapeutics.
References
-
ResearchGate. (n.d.). 1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Ethylazetidine-3-carbonitrile hydrochloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
-
Methylamine Supplier. (n.d.). Azetidine-3-Carbonitrile Hcl. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Vanderbilt University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]
-
Thieme. (n.d.). 3. 1H NMR Spectroscopy. Retrieved from [Link]
- Google Patents. (n.d.). US9139593B2 - Azetidine compounds, compositions and methods of use.
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). The MS² spectra and fragmentation pattern of three metabolites. Retrieved from [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
-
RSC Publishing. (2021, July 6). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Retrieved from [Link]
-
University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylazetidine hydrochloride. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Methylazetidine-3-carbonitrile hydrochloride. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
- Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
-
PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
- Google Patents. (n.d.). EP0299513A1 - Azetidine derivatives, compositions and their use.
-
CORE. (n.d.). Synthesis of 3,3-Diarylazetidines. Retrieved from [Link]
-
PMC. (n.d.). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of 1-3 recorded in KBr pellets at 293 K. Retrieved from [Link]
-
ResearchGate. (2014, June). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Retrieved from [Link]
-
ResearchGate. (2025, August 6). FT-IR, FT-Raman Spectra and Ab Initio HF, DFT Vibrational Analysis of P-methyl acetanilide. Retrieved from [Link]
-
Universität Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Methylazetidine-3-carbonitrile hydrochloride [myskinrecipes.com]
- 3. 936850-33-8|3-Methylazetidine-3-carbonitrile hydrochloride|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. researchgate.net [researchgate.net]

